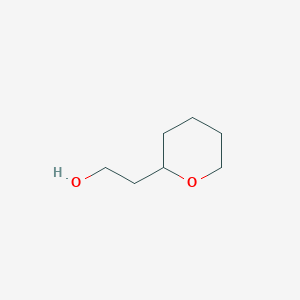

2-(Tetrahydro-2H-pyran-2-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBHWDKRZXYEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553053 | |

| Record name | 2-(Oxan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38786-79-7 | |

| Record name | 2-(Oxan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Tetrahydro-2H-pyran-2-yl)ethanol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Tetrahydro-2H-pyran-2-yl)ethanol

Section 1: Abstract and Introduction

This compound, also identified by its CAS Number 2162-31-4, is a bifunctional organic molecule of significant interest in modern synthetic chemistry and drug discovery. Structurally, it is the mono-tetrahydropyranyl (THP) ether of ethylene glycol, featuring both a stable acetal (ether) linkage and a terminal primary alcohol. This unique arrangement makes it a valuable building block, particularly as a hydrophilic linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[] This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Section 2: Molecular Structure and Physicochemical Properties

The structural identity and physical characteristics of a compound are foundational to its application. This compound is a colorless, oily liquid with a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[2]

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of ethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

-

Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation (boiling point 95 °C at 22 mmHg) to yield the pure product. [3]

Section 4: Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this compound require direct acquisition, its structure allows for reliable prediction of key spectral features.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals include a characteristic peak for the anomeric proton (O-CH-O) around 4.6 ppm, multiplets for the pyran ring protons between 1.5-1.9 ppm, and signals for the two methylene groups of the ethoxy chain between 3.5-3.9 ppm. The hydroxyl proton will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy (Predicted): The molecule possesses 7 unique carbon atoms, which would result in 7 distinct signals in the ¹³C NMR spectrum. The anomeric carbon (O-CH-O) is expected to resonate furthest downfield (approx. 98-102 ppm). The carbons adjacent to oxygen atoms (C-O) will appear in the 60-70 ppm range, while the remaining aliphatic carbons of the pyran ring will be found further upfield (approx. 20-35 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong, broad absorption band centered around 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. [4]Multiple sharp peaks in the 2940-2850 cm⁻¹ region correspond to C-H stretching of the sp³ hybridized carbons. The most diagnostic region for this molecule is the C-O stretching region, which is expected to show strong absorptions between 1150-1050 cm⁻¹ for the acetal and alcohol C-O bonds. [4]* Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z = 146 would be expected. Common fragmentation pathways would likely involve the loss of the hydroxyethyl side chain or cleavage of the pyran ring, with a prominent base peak often corresponding to the stabilized oxocarbenium ion at m/z = 85.

Section 5: Chemical Reactivity and Key Applications

The utility of this compound stems from its dual chemical nature: the stability of the THP ether and the reactivity of the primary alcohol.

The THP Acetal as a Protecting Group

The THP group is a widely used protecting group for alcohols due to its ease of installation and removal. It is exceptionally stable under a variety of conditions, including strongly basic media, reactions with organometallic reagents (e.g., Grignard reagents), and nucleophilic attack. This stability allows for selective chemical modification at other sites of a molecule.

Deprotection Protocol: The THP ether is readily cleaved under mild acidic conditions to regenerate the alcohol.

-

Dissolve the THP-protected compound in a protic solvent like methanol or ethanol.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or an acidic resin (e.g., Dowex 50WX8).

-

Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., triethylamine or NaHCO₃).

-

Remove the solvent in vacuo and purify the resulting diol as needed.

Application as a PROTAC Linker

A significant modern application of this molecule is as a PEG-based linker in the synthesis of PROTACs. []PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Caption: Role of the molecule as a hydrophilic linker unit in a generic PROTAC structure.

In this context, this compound serves as a short, hydrophilic PEG1 linker (designated OH-PEG1-THP). []The terminal hydroxyl group provides a reactive handle for covalent attachment to either the E3 ligase-binding moiety or the target protein-binding ligand, while the THP group can be carried through several synthetic steps or removed if necessary. Its hydrophilicity can improve the overall solubility and cell permeability of the final PROTAC conjugate, which are critical parameters for drug efficacy.

Section 6: Safety, Handling, and Storage

Proper handling and storage are crucial for laboratory safety. This compound is classified as a combustible liquid. [5]While not acutely toxic, it can cause skin and eye irritation upon direct contact. [6]

| Aspect | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. | [7] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Prevent contact with skin and eyes. | [6][7][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [6] |

| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. | [6] |

| Incompatible Materials | Strong oxidizing agents. | [6]|

Section 7: Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its properties are defined by the stable, yet readily cleavable, THP ether and the synthetically accessible primary alcohol. While it serves as a classic example of an alcohol-protected building block, its contemporary significance is highlighted by its application as a hydrophilic PEG linker in the rational design of PROTACs and other complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

Section 8: References

-

2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL | 2162-31-4. ChemicalBook.

-

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. Sigma-Aldrich.

-

2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4. ChemWhat.

-

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol Safety Information. Sigma-Aldrich.

-

2-(tetrahydro-2H-pyran-3-yl)ethanol - Safety Data Sheet. ChemicalBook.

-

2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL Chemical Properties. ChemicalBook.

-

CAS 2162-31-4 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. BOC Sciences.

-

2-(tetrahydro-2h-pyran-2-yloxy)ethanol(2162-31-4) 1 h nmr. ChemicalBook.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Amerigo Scientific.

-

C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film. Doc Brown's Chemistry.

Sources

- 2. 2-(テトラヒドロ-2H-ピラン-2-イルオキシ)エタノール ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-(tetrahydro-2H-pyran-3-yl)ethanol - Safety Data Sheet [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanol (CAS 38786-79-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Tetrahydro-2H-pyran-2-yl)ethanol, a valuable heterocyclic building block in organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's properties, synthesis, and applications for professionals in research and drug development.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous natural products and synthetic drugs.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This compound (also known as 2-(oxan-2-yl)ethan-1-ol) is a bifunctional molecule featuring the THP core and a primary alcohol. This combination allows for its versatile incorporation into more complex molecular architectures, making it a building block of significant interest in the synthesis of bioactive compounds.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 38786-79-7 | [2] |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| IUPAC Name | 2-(oxan-2-yl)ethanol | [2] |

| Boiling Point | 110 °C (at 18 mmHg) | [3] |

Spectroscopic Data

The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the ethanol side chain. The chemical shifts for the ring protons will be in the range of 1.3 to 4.0 ppm. The diastereotopic protons of the ethyl group will likely appear as a multiplet, coupled to the hydroxyl proton (unless exchanged with D₂O).

The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the tetrahydropyran ring are expected to resonate in the aliphatic region of the spectrum. Based on data for tetrahydropyran-2-methanol, the chemical shifts for the THP ring carbons can be estimated.[4]

The mass spectrum provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 130. Common fragmentation pathways would include the loss of water (M-18), an ethyl group (M-29), or cleavage of the ethanol side chain.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be designed based on well-established organic transformations.

Proposed Synthetic Pathway: Grignard Reaction

A logical approach involves the reaction of a Grignard reagent with an appropriate lactone or protected hydroxyaldehyde. A particularly efficient route would be the reaction of 2-chlorotetrahydropyran with a two-carbon nucleophile, such as the Grignard reagent derived from 2-bromoethanol with a protected hydroxyl group (e.g., as a silyl ether).

Sources

physical properties of 2-(Tetrahydro-2H-pyran-2-yl)ethanol

An In-depth Technical Guide to the Physical Properties of 2-(Tetrahydro-2H-pyran-2-yl)ethanol

Introduction

This compound, registered under CAS Number 2162-31-4, is a valuable chemical intermediate frequently utilized in organic synthesis.[1][2][3][4][5] Structurally, it is the mono-tetrahydropyranyl (THP) ether of ethylene glycol. This configuration serves a critical role in multi-step synthesis, where the THP group acts as a robust protecting group for one of the hydroxyl functions of ethylene glycol.[3] The stability of the THP ether linkage under a wide range of non-acidic conditions—such as exposure to organometallics, hydrides, and strong bases—makes it an indispensable tool for chemists.[3][4] The primary alcohol remains available for further transformation, making this compound a key building block in the synthesis of more complex molecules, including pharmaceuticals and PROTAC linkers.

This guide provides a comprehensive overview of the core , details the standard methodologies for their experimental determination, outlines critical safety and handling protocols based on these properties, and presents a representative synthesis.

Core Physical and Chemical Properties

The physical characteristics of a compound are fundamental to its application in a laboratory setting, dictating everything from reaction setup and purification strategies to storage and handling requirements. The key properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2162-31-4 | [6][7] |

| Molecular Formula | C₇H₁₄O₃ | [6][7] |

| Molecular Weight | 146.18 g/mol | [6][7] |

| Appearance | Clear, Colourless Oil | [8] |

| Boiling Point | 95 °C @ 22 mmHg (29.3 hPa) 187 °C @ 760 mmHg (Estimated) | [6] |

| Density | 1.077 g/mL at 20 °C 1.027 g/mL at 25 °C | [6] |

| Refractive Index (n_D²⁰) | 1.457 - 1.458 | [6] |

| Flash Point | 108 °C (226.4 °F) - Closed Cup | [2] |

| Purity (Assay) | ≥98.0% (by Gas Chromatography) | [6][7] |

Discussion of Properties

-

Boiling Point: The boiling point of 95 °C at a reduced pressure of 22 mmHg indicates that the compound is relatively non-volatile under standard conditions but can be effectively purified by vacuum distillation.[6] This technique is essential because heating the compound to its estimated atmospheric boiling point of 187 °C could risk thermal decomposition.[6]

-

Density: With a density slightly greater than water (1.077 g/mL at 20 °C), this compound will form the lower layer in an immiscible aqueous mixture, a key consideration for aqueous workups and extractions.[6]

-

Refractive Index: The refractive index is a unique and precise physical constant used for rapid identification and purity assessment of liquid samples. A measured value of 1.457 at 20 °C using the sodium D-line confirms the sample's identity and high purity.[6]

-

Flash Point & Combustibility: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[9] With a flash point of 108 °C (226.4 °F), this compound is classified as a Class IIIB Combustible Liquid according to the National Fire Protection Association (NFPA) and OSHA standards, as its flash point is at or above 200 °F (93.3 °C).[10][11][12] This classification signifies a lower fire hazard compared to flammable liquids but requires specific handling precautions.[10]

Experimental Determination of Physical Properties

To ensure the trustworthiness of data, protocols must be self-validating. The following are standard, detailed methodologies for determining the key physical properties of liquid reagents like this compound.

Boiling Point Determination via Vacuum Distillation

Causality: For compounds that may decompose at their atmospheric boiling point, measurement under reduced pressure is necessary. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system. By reducing the system pressure with a vacuum pump, the boiling point is lowered to a safer temperature.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Step-by-Step Protocol:

-

Preparation: Place approximately 5-10 mL of this compound into a small round-bottom flask containing a magnetic stir bar.

-

Assembly: Assemble a vacuum distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Evacuation: Connect the apparatus to a vacuum source with a manometer or electronic gauge. Slowly and carefully evacuate the system to the desired pressure (e.g., 22 mmHg).

-

Heating: Begin stirring and gently heat the flask.

-

Observation: Observe the reflux ring of condensing vapor rising up the flask.

-

Measurement: When the liquid is distilling at a steady rate (e.g., 1 drop per second) and the temperature reading on the thermometer is stable, record this temperature and the corresponding pressure. This stable temperature is the boiling point at that pressure.

Density Measurement

Causality: Density is an intrinsic property defined as mass per unit volume. The most straightforward gravimetric method relies on accurately measuring the mass of a precisely known volume of the liquid. A volumetric flask or pycnometer is used to ensure the volume is known with high precision.

Step-by-Step Protocol:

-

Tare Mass: Place a clean, dry 10.00 mL Class A volumetric flask on an analytical balance and tare its mass.

-

Filling: Carefully fill the flask with this compound at a controlled temperature (e.g., 20 °C) until the bottom of the meniscus aligns exactly with the calibration mark.

-

Final Mass: Measure the mass of the filled flask.

-

Calculation: Subtract the tare mass from the final mass to get the net mass of the liquid.

-

Density Calculation: Divide the net mass (in grams) by the volume (10.00 mL) to obtain the density in g/mL.

Refractive Index Measurement

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is dependent on temperature and the wavelength of light. An Abbe refractometer operates on the principle of the critical angle, which is the angle of incidence above which total internal reflection occurs. This critical angle is directly related to the refractive indices of the two media (the prism and the sample).

Caption: Standard Operating Procedure for an Abbe Refractometer.

Step-by-Step Protocol:

-

Calibration: Ensure the Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water) at the measurement temperature (20 °C).

-

Sample Application: Open the hinged prisms. Place 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Turn on the light source and look through the eyepiece.

-

Focusing: Adjust the control knob until the field of view shows a distinct light and dark region.

-

Dispersion Correction: If a colored band is visible at the boundary, adjust the dispersion correction knob until the boundary is a sharp, black-and-white line.

-

Reading: Align this sharp boundary line precisely with the center of the crosshairs in the eyepiece and read the refractive index from the instrument's scale.

Safety, Handling, and Storage

Expertise-Driven Insights: A compound's physical properties are not just data points; they are direct indicators of the hazards involved and dictate the necessary safety protocols.

-

Fire Safety:

-

Hazard: The flash point of 108 °C classifies this compound as a Class IIIB Combustible Liquid.[10][11][12] While it is not considered flammable, it can ignite if heated above its flash point and exposed to an ignition source.

-

Protocol: Store in a cool, well-ventilated area away from open flames, sparks, and strong oxidizing agents. Use controlled heating methods like heating mantles or water baths; avoid direct flame.[9] Ensure fire extinguishers suitable for Class B fires (carbon dioxide, dry chemical) are accessible.

-

-

Personal Protective Equipment (PPE):

-

Hazard: The compound is a known skin and eye irritant. Inhalation of vapors may cause respiratory irritation.

-

Protocol: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8]

-

-

Storage:

-

Hazard: As a liquid, spills can occur. Its stability may be affected by prolonged exposure to heat or contaminants.

-

Protocol: Store in tightly sealed containers to prevent absorption of moisture and contamination. Recommended storage temperature is between 2-8°C for long-term stability, as suggested by some suppliers.[2]

-

Representative Synthesis: Acid-Catalyzed Protection of Ethylene Glycol

The most common synthesis route involves the acid-catalyzed reaction of ethylene glycol with 3,4-dihydro-2H-pyran (DHP).[13] The mechanism proceeds via protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by a hydroxyl group from ethylene glycol.

Caption: Synthesis of the target compound via THP protection.

Step-by-Step Protocol:

-

Setup: To a solution of ethylene glycol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate (approx. 0.01-0.05 equivalents).

-

Addition: Cool the mixture in an ice bath. Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise while stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield the final product as a clear, colorless oil.

References

-

Amherst College. (n.d.). Flammable and Combustible Liquids. Fire and Life Safety. Retrieved from [Link]

-

U.S. Chemical Storage. (n.d.). Flammable & Combustible Classifications. Retrieved from [Link]

-

Wikipedia. (n.d.). HAZMAT Class 3 Flammable liquids. Retrieved from [Link]

-

NFPA. (2024). Classifying Ignitible Liquids Using NFPA 30. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Product Page. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

Sources

- 1. Are Ethanol and Water Miscible - Oreate AI Blog [oreateai.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol = 98.0 GC 2162-31-4 [sigmaaldrich.com]

- 7. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 8. 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL | 2162-31-4 [chemicalbook.com]

- 9. Ethylene glycol diethyl ether CAS#: 629-14-1 [chemicalbook.com]

- 10. iloencyclopaedia.org [iloencyclopaedia.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. parchem.com [parchem.com]

- 13. csustan.edu [csustan.edu]

2-(Tetrahydro-2H-pyran-2-yl)ethanol structure and bonding

An In-depth Technical Guide to the Structure and Bonding of 2-(Tetrahydro-2H-pyran-2-yl)ethanol

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and bonding characteristics of this compound (CAS No: 38786-79-7). Intended for researchers, chemists, and professionals in drug development, this document elucidates the foundational principles governing the molecule's three-dimensional architecture and electronic properties. We explore the conformational preferences of the tetrahydropyran (THP) ring, the influence of the ethanol substituent, and the critical role of intramolecular hydrogen bonding. This guide synthesizes computational and spectroscopic data to offer a holistic understanding of this important heterocyclic alcohol.

Introduction: Defining the Molecule

This compound is a bifunctional organic molecule featuring a saturated six-membered ether ring, known as a tetrahydropyran (THP) ring, connected via a carbon-carbon bond to an ethanol side chain. Its structure is foundational to more complex molecules in medicinal chemistry and natural product synthesis.

It is critical to distinguish this compound from a similarly named but structurally distinct molecule, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. The subject of this guide has a C-C bond linking the ethanol moiety to the ring, whereas the latter is an acetal formed by protecting one of ethylene glycol's hydroxyl groups with dihydropyran, featuring a C-O-C linkage. This guide focuses exclusively on the former, C-C linked compound.

Molecular Structure and Stereochemistry

The molecule's properties are a direct consequence of its three-dimensional structure, which is defined by the conformation of the THP ring and the orientation of its ethanol substituent.

Chemical Identity

A summary of the key identifiers for this compound is provided below.

| Property | Value |

| IUPAC Name | 2-(Oxan-2-yl)ethanol[1] |

| CAS Number | 38786-79-7[1] |

| Molecular Formula | C₇H₁₄O₂[1] |

| Molecular Weight | 130.18 g/mol [1] |

| Canonical SMILES | C1CCOC(C1)CCO[1] |

The Tetrahydropyran Ring: A Chair Conformation

The six-membered tetrahydropyran ring is not planar. To minimize angular and torsional strain, it predominantly adopts a stable chair conformation, analogous to cyclohexane.[1][2] This chair form has two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

Chirality and Conformational Isomers

The substitution at the C2 position, which is adjacent to the ring oxygen, creates a chiral center. Therefore, this compound exists as a pair of enantiomers (R and S). For each enantiomer, the ethanol substituent can occupy either an axial or an equatorial position.

Computational studies on the closely related molecule tetrahydropyran-2-methanol (THPM) have shown that the chair conformer is substantially more stable (by approx. 2.56 kcal/mol) than any twist-boat conformer.[3] By extension, the chair conformation is the overwhelmingly dominant form for this compound. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

Caption: Chair conformations of this compound.

Bonding and Electronic Properties

The chemical behavior of the molecule is dictated by the nature of its covalent bonds and non-covalent intramolecular interactions.

Sigma (σ) Framework

The molecule is built upon a robust framework of sigma bonds. The C-O ether bonds within the THP ring are strong and relatively unreactive, with typical bond lengths around 1.42 Å.[1] The ethanol substituent is attached via a stable C-C sigma bond. The terminal hydroxyl (-OH) group provides a site for hydrogen bonding and serves as a primary alcohol for chemical transformations.

Intramolecular Hydrogen Bonding

A defining feature of this molecule's structure is the potential for an intramolecular hydrogen bond. The hydroxyl proton of the ethanol side chain can act as a hydrogen bond donor, while the lone pair electrons on the ring's ether oxygen atom can act as an acceptor.

This interaction significantly stabilizes the dominant conformer.[3][4] For this bond to form, the ethanol side chain must orient itself in a way that brings the hydroxyl group into proximity with the ring oxygen. This interaction locks the molecule into a preferred conformation, influencing its physical properties and reactivity.

Caption: Intramolecular H-bond between the -OH and ring oxygen.

Spectroscopic and Analytical Characterization

The proposed structure is confirmed through various spectroscopic techniques, each providing unique insights into the molecular framework.

Mass Spectrometry

Under positive ionization conditions, the molecule is expected to show a protonated molecular ion [M+H]⁺ at m/z 131.[1] Fragmentation patterns for the related THPM molecule involve the loss of key side-chain fragments such as CH₂OH, and rearrangements leading to the loss of H₂O.[3][4] Similar fragmentation pathways are anticipated for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups. Based on data from analogous structures, the following absorption bands are expected:[3]

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. The intramolecular nature of the H-bond may result in a sharper band than typically seen for intermolecular H-bonds.

-

C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ring and side chain.

-

C-O Stretch: A strong, distinct peak in the 1050-1150 cm⁻¹ region, indicative of the C-O-C ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would fully elucidate the carbon-hydrogen framework.

-

¹H NMR: The spectrum would be complex due to the chiral center at C2, which renders the adjacent ring protons (at C3) and side-chain protons diastereotopic. This results in distinct signals and complex splitting patterns for protons that might otherwise appear equivalent. Key signals would include a multiplet for the proton at C2, distinct multiplets for the axial and equatorial protons on the THP ring, and signals corresponding to the -CH₂CH₂OH side chain. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: Seven distinct signals are expected, one for each carbon atom in the unique electronic environment. The carbon C2, being attached to the ring oxygen, would be the most downfield of the sp³ ring carbons.

Summary of Expected Analytical Data

| Technique | Expected Result |

| Mass Spec (ESI+) | [M+H]⁺ at m/z = 131 |

| IR Spectroscopy | ~3350 cm⁻¹ (broad, O-H), ~2940 cm⁻¹ (C-H), ~1100 cm⁻¹ (C-O) |

| ¹³C NMR | 7 distinct signals for the 7 carbon atoms |

| ¹H NMR | Complex multiplets due to diastereotopic protons; signals for ring and side-chain protons |

Synthesis Methodology

The synthesis of this compound requires a strategy that constructs the C-C bond at the 2-position of the THP ring. A plausible and effective laboratory-scale synthesis involves the Grignard reaction.

Proposed Synthetic Protocol: Grignard Reaction

This protocol outlines the addition of a protected hydroxyethyl Grignard reagent to a suitable lactone, followed by deprotection and cyclization.

Core Rationale: The key challenge is the incompatibility of the Grignard reagent with the acidic proton of a hydroxyl group. Therefore, a protected form of ethanol, such as 2-bromoethanol protected with a silyl ether (e.g., TBDMS), is used to prepare the Grignard reagent. This reagent then attacks the electrophilic carbonyl carbon of a lactone (δ-valerolactone). The subsequent work-up and acidic conditions facilitate deprotection and intramolecular cyclization to form the THP ring.

Sources

- 1. Buy this compound | 38786-79-7 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol

An In-depth Technical Guide to the Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for obtaining this compound (CAS: 38786-79-7), a valuable heterocyclic alcohol intermediate in medicinal chemistry and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, field-proven experimental protocols, and a comparative analysis of the most effective synthetic strategies. We will explore methodologies including Grignard reactions with epoxides, reduction of carboxylic acid derivatives, and the hydroboration-oxidation of vinyl precursors. Each section is grounded in authoritative chemical principles, providing the causal logic behind experimental choices to ensure reproducibility and methodological robustness.

Introduction: Structure, Significance, and Synthetic Overview

This compound is a saturated heterocyclic compound featuring a primary alcohol functional group attached via a carbon-carbon bond to the 2-position of a tetrahydropyran (oxane) ring. Its structure is fundamentally different from the isomeric compound 2-(tetrahydro-2H-pyran-2-yloxy)ethanol, which is a THP-protected ether of ethylene glycol. This structural distinction is critical, as the C-C linkage in the target molecule provides a stable scaffold that is not susceptible to acidic hydrolysis, unlike its C-O linked counterpart. This stability makes it a desirable building block for introducing the tetrahydropyran motif into more complex molecular architectures.

This guide will detail three primary, validated synthetic pathways to this target molecule. The selection of a particular route in a research or industrial setting will depend on factors such as starting material availability, scalability, safety considerations associated with reagents, and desired purity.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38786-79-7 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | N/A |

| Appearance | Liquid | N/A |

Synthetic Strategies and Methodologies

We will now explore the core synthetic transformations for preparing this compound. For each strategy, we will dissect the underlying mechanism, provide a detailed experimental protocol, and visualize the workflow.

Strategy 1: Grignard Reagent Addition to Ethylene Oxide

This is arguably the most direct and convergent approach, building the desired two-carbon ethanol sidechain in a single, high-yielding step. The reaction proceeds via the nucleophilic ring-opening of ethylene oxide by a pre-formed 2-tetrahydropyranylmagnesium halide.[2][3]

Mechanistic Rationale: Grignard reagents are potent carbon-based nucleophiles.[3][4] The reaction with an epoxide, such as ethylene oxide, follows an Sₙ2-type mechanism.[5][6] The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, which is strained and therefore susceptible to ring-opening.[5][7] The attack occurs at the less sterically hindered carbon, and due to the Sₙ2 nature, it results in the inversion of stereochemistry if the carbon were a stereocenter.[5] A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.[3]

Workflow Diagram:

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol:

-

Part A: Preparation of 2-Tetrahydropyranylmagnesium Bromide.

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromotetrahydropyran (1.0 eq) in anhydrous ether/THF via the dropping funnel. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

-

-

Part B: Reaction with Ethylene Oxide.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Bubble ethylene oxide gas (1.1 eq) through the solution or add a pre-cooled solution of ethylene oxide in anhydrous ether/THF dropwise. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

-

Part C: Workup and Purification.

-

Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

-

Strategy 2: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetic Acid

This method is an excellent choice if the corresponding carboxylic acid is readily available as a starting material.[8][9] The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice.

Mechanistic Rationale: The reduction of a carboxylic acid with LiAlH₄ is a robust transformation. The process begins with the deprotonation of the acidic carboxylic acid proton by the hydride, releasing hydrogen gas. The resulting lithium carboxylate is then reduced. The carbonyl carbon is attacked by a hydride ion from the aluminum hydride species, forming a tetrahedral intermediate. This intermediate collapses, and subsequent hydride additions and coordination with aluminum ultimately lead to an aluminum alkoxide complex. Aqueous workup hydrolyzes this complex to liberate the final primary alcohol.

Workflow Diagram:

Caption: Workflow for carboxylic acid reduction.

Detailed Experimental Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-(tetrahydro-2H-pyran-2-yl)acetic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Caution: The initial reaction is exothermic and produces H₂ gas. Ensure slow addition and adequate venting.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄. This is typically done by the sequential, slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This procedure generates a granular precipitate of aluminum salts that is easy to filter.

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure. The crude alcohol can then be purified by vacuum distillation or silica gel chromatography.

Strategy 3: Hydroboration-Oxidation of 2-Vinyltetrahydro-2H-pyran

This two-step process is a classic method for converting a terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity.[10][11] Its success is contingent on the availability of the precursor, 2-vinyltetrahydro-2H-pyran.

Mechanistic Rationale: The hydroboration-oxidation reaction proceeds in two distinct stages.[12]

-

Hydroboration: Borane (BH₃), typically used as a complex with THF, adds across the double bond of the alkene. This is a concerted, four-centered transition state where the boron adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon.[13] This syn-addition occurs on the same face of the double bond.[14] The process repeats until all three B-H bonds have reacted, forming a trialkylborane intermediate.

-

Oxidation: The trialkylborane is then treated with hydrogen peroxide in the presence of a base (e.g., NaOH). A hydroperoxide anion attacks the electrophilic boron atom. This is followed by a rearrangement where one of the alkyl groups migrates from the boron to the adjacent oxygen, displacing a hydroxide ion.[11] This step proceeds with retention of stereochemistry. Repetition of this process for all three alkyl groups and subsequent hydrolysis yields the desired alcohol and boric acid.[12]

Mechanism Diagram:

Sources

- 1. This compound [oakwoodchemical.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid [sobekbio.com]

- 9. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Hydroboration Oxidation | ChemTalk [chemistrytalk.org]

Introduction: A Chemist's Perspective on 2-(Tetrahydro-2H-pyran-2-yl)ethanol

An In-depth Technical Guide to the Safe Handling of 2-(Tetrahydro-2H-pyran-2-yl)ethanol

This compound (CAS No. 2162-31-4), also known as 2-(2-Hydroxyethoxy)tetrahydropyran, is an organic compound characterized by the presence of a tetrahydropyran (THP) ether and a primary alcohol functional group.[1][2] This bifunctional nature makes it a useful intermediate and building block in complex organic synthesis.[3] In the laboratory, its most common application is leveraging the THP ether as a robust protecting group for the alcohol moiety. THP ethers are valued for their stability across a wide range of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents, and hydrides, yet they can be readily cleaved under mild acidic conditions.[4][5][6]

This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for professionals in research and drug development. Given the limited publicly available toxicological data for this specific compound, a conservative approach grounded in the principles of chemical hygiene and risk mitigation is paramount. This document synthesizes information from safety data sheets of the compound and its close structural analogs to provide a robust framework for its safe utilization.

Section 1: Chemical and Physical Properties

Understanding the physical properties of a chemical is the foundation of its safe handling. These characteristics influence storage, handling techniques, and emergency response.

| Property | Value | Source(s) |

| CAS Number | 2162-31-4 | [7] |

| Molecular Formula | C₇H₁₄O₃ | [7] |

| Molecular Weight | 146.18 g/mol | [7] |

| Appearance | Colourless Oil / Liquid | [3] |

| Boiling Point | 95 °C @ 22 mmHg | [2] |

| Density | 1.077 g/mL at 20 °C | [2] |

| Flash Point | 108 °C (226.4 °F) - Closed Cup | |

| Solubility | Moderate solubility in water is expected due to the hydroxyl group. | [1] |

Section 2: Hazard Identification and GHS Classification

-

Physical Hazards: Based on its flash point of 108 °C, the substance is classified as a Combustible Liquid . While it does not pose an immediate fire risk at ambient temperatures, it can ignite if heated above its flash point and exposed to an ignition source.

-

Health Hazards (Inferred): Safety data for the closely related analog, Tetrahydro-2H-pyran-2-ol, indicates it is hazardous.[8] By extension, it is prudent to handle this compound as a substance that:

Presumptive GHS Labeling:

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P312, P403+P233, P501 |

Causality: The irritation potential is likely due to the chemical's ability to interact with and disrupt biological membranes (skin, eyes, respiratory tract). The ether and alcohol functionalities can lead to defatting of the skin upon prolonged contact, while direct contact with the eyes can cause significant irritation.

Section 3: Toxicological Profile: Addressing the Data Gap

A critical aspect of the safety assessment for this compound is the lack of specific toxicological data . No published LD50 (oral, dermal) or LC50 (inhalation) values are available. This data gap is a central pillar of our safety directive: in the absence of data, potential for harm must be assumed and exposure must be minimized.

The toxicological profile of the parent heterocyclic ring, Tetrahydrofuran (THF), shows low to moderate acute toxicity but notes that it can cause irreversible eye damage on direct contact.[10] While not a direct analog, this underscores the need for caution with related cyclic ethers. The primary health risks, as identified in Section 2, are irritant effects from direct contact. The long-term effects of chronic exposure are unknown. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

In the absence of established Occupational Exposure Limits (OELs), the "Hierarchy of Controls" must be applied to ensure personnel safety.[8] This framework prioritizes the most effective control measures.

Figure 1: Hierarchy of Controls for Chemical Safety.

1. Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical control to prevent inhalation of vapors and contain any potential spills.

-

Ventilation: The laboratory should be well-ventilated with safety showers and eyewash stations readily accessible.[8]

2. Administrative Controls (Work Practices):

-

Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.

-

Clearly label all containers.

-

Restrict access to authorized and trained personnel only.

-

Practice good housekeeping to prevent accumulation of contaminants on surfaces.

3. Personal Protective Equipment (PPE) (Last Line of Defense): PPE selection should follow a risk-based approach. The following diagram outlines the decision-making process.

Figure 2: PPE Selection Workflow.

-

Eye/Face Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection: Wear a chemical-resistant lab coat. Handle with chemical-impermeable gloves (Nitrile or Neoprene are suitable for incidental contact). Gloves must be inspected prior to use and changed immediately if contamination occurs.[8]

-

Respiratory Protection: Not typically required when work is conducted in a functional fume hood. If engineering controls fail or for large-scale spill response, a full-face respirator with organic vapor cartridges may be necessary.[8]

Section 5: Safe Handling and Storage Protocols

Handling:

-

Grounding: For transfers of large quantities, take precautionary measures against static discharges. Ground and bond containers and receiving equipment.[11]

-

Inert Atmosphere: While not strictly required for stability, for reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., Nitrogen or Argon) is standard practice.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[8] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

Storage:

-

Conditions: Store in a dry, cool, and well-ventilated place.[8] The storage area should be designated for combustible liquids.

-

Container: Keep the container tightly closed to prevent moisture absorption and evaporation.[8]

-

Incompatibilities: Store away from strong oxidizing agents.[8] The ether linkage can be susceptible to peroxide formation over time, although this risk is lower than with other common ethers like THF or diethyl ether. It is good practice to date containers upon opening and periodically check for peroxides if stored for extended periods, especially if the material has been exposed to air and light.

Section 6: Emergency Procedures

A clear and rehearsed emergency plan is critical.

Figure 3: Emergency Response Flowchart for Spills.

Protocol: Accidental Release (Spill) Response

-

Immediate Action: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the area.

-

Assess: Evaluate the spill size and determine if it can be safely managed by trained lab personnel.

-

Personal Protection: Don appropriate PPE, including chemical splash goggles, gloves, and a lab coat. For larger spills, consider a face shield and respiratory protection.

-

Ventilation: Ensure the cleanup is performed in a well-ventilated area or within a fume hood.

-

Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Collection: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[11][12]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste container and any contaminated PPE through your institution's hazardous waste program.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[8]

-

Specific Hazards: The substance is combustible. Heating may cause containers to explode. Vapors may form explosive mixtures with air and travel to an ignition source.[11] Hazardous decomposition products include carbon monoxide and carbon dioxide.[8]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8]

Section 7: Waste Disposal

All waste containing this compound, including excess reagent, reaction residues, and contaminated materials (e.g., absorbents, gloves), must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Do not mix with incompatible waste streams.

-

Dispose of contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[8][11] Do not allow the chemical to enter drains or the environment.[11]

References

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2162-31-4. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information. [Link]

-

ChemWhat. (n.d.). 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4. [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.

- Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177.

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136505, 2-Hydroxytetrahydropyran. [Link]

-

Iadonisi, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23057, 2-Methoxytetrahydropyran. [Link]

- Pinson, D. M., et al. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 43(9), 756-787.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8894, Tetrahydropyran. [Link]

Sources

- 1. CAS 2162-31-4: 2-(tetrahydro-2H-pyran-2-yloxy)ethanol [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL | 2162-31-4 [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Tetrahydropyranyl Group: A Cornerstone in the Evolution of Protecting Group Chemistry

An In-depth Technical Guide on the Discovery and History of Tetrahydropyranyl Protecting Groups

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a fundamental tenet of successful organic synthesis. Among the diverse arsenal of these molecular shields, the tetrahydropyranyl (THP) group holds a significant place in the historical and practical landscape of chemistry. This technical guide delves into the discovery, evolution, and core principles of the THP protecting group, offering a comprehensive resource on its enduring utility.

The Genesis of a Concept: The Need for Selective Reactivity

In the early to mid-20th century, as organic chemists embarked on the synthesis of increasingly complex molecules, a significant challenge emerged: how to selectively modify one functional group in the presence of others of similar or greater reactivity.[1] This necessity was the cradle of protecting group chemistry. The core principle is the temporary and reversible masking of a reactive functional group to prevent its participation in a desired chemical transformation elsewhere in the molecule.[2] An ideal protecting group should be easily and selectively introduced, stable to a range of reaction conditions, and readily and selectively removed without affecting the rest of the molecule.[3]

Early forays into this concept saw the use of simple derivatives. For instance, in the 1870s, triphenylmethyl (trityl) ethers were employed to selectively protect primary and secondary hydroxyl groups in carbohydrate chemistry.[4] However, the quest for more versatile and robust protecting groups was ongoing, driven by the intricate challenges presented in the synthesis of natural products like steroids and nucleotides.

The Emergence of the Tetrahydropyranyl Ether: A Landmark Innovation

Amidst this scientific pursuit, the tetrahydropyranyl ether emerged as one of the first broadly useful and widely adopted protecting groups for alcohols.[5] The pioneering work in this area is largely attributed to W. G. Dauben and H. L. Bradlow. While the exact "discovery" is a culmination of evolving chemical knowledge, their research in the early 1950s solidified the utility of 2,3-dihydropyran for the protection of hydroxyl groups.

The key to the THP group's success lies in its formation from the reaction of an alcohol with 2,3-dihydropyran (DHP) under acidic catalysis.[6] This reaction converts the alcohol into a stable acetal, effectively masking its acidic proton and nucleophilic character.[7]

The Chemistry of Protection and Deprotection: A Mechanistic Perspective

The formation and cleavage of THP ethers are elegant examples of acid-catalyzed acetal chemistry.

Protection Mechanism: The protection of an alcohol with DHP proceeds via the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated THP ether, which is then deprotonated to yield the final product.

Caption: Mechanism of THP ether deprotection.

Core Attributes of the THP Protecting Group: A Double-Edged Sword

The widespread adoption of the THP group stemmed from a compelling set of advantages, though not without its inherent drawbacks.

| Feature | Description |

| Ease of Introduction | The reaction with DHP is typically high-yielding and proceeds under mild acidic conditions. [6] |

| Low Cost | 2,3-Dihydropyran is an inexpensive and readily available reagent. [5] |

| Stability | THP ethers are stable to a wide array of non-acidic reagents, including strong bases, organometallics (Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents. [5][8] |

| Facile Cleavage | The THP group is readily removed under mild acidic conditions, often with acetic acid or a catalytic amount of a stronger acid. [7] |

| Introduction of a New Stereocenter | A significant drawback is the creation of a new stereocenter at the anomeric carbon upon reaction with a chiral alcohol, leading to a mixture of diastereomers. This can complicate purification and spectral analysis. [5][8] |

This formation of diastereomers was a notable challenge in the early days of its use, often leading to complex product mixtures that were difficult to separate and characterize with the analytical techniques of the time.

Historical Applications: Paving the Way for Complex Synthesis

The robustness and reliability of the THP group led to its widespread application in the synthesis of a variety of complex natural products.

Steroid Synthesis

The mid-20th century was a golden age for steroid synthesis, and the THP group played a pivotal role. The synthesis of complex steroids often required the selective manipulation of multiple hydroxyl groups with varying reactivities. The THP ether provided a reliable means to protect a hydroxyl group while other transformations, such as oxidations, reductions, or carbon-carbon bond formations, were carried out elsewhere in the steroid nucleus.

Nucleotide and Carbohydrate Chemistry

The synthesis of oligonucleotides and complex carbohydrates presented similar challenges, with numerous hydroxyl groups requiring selective protection. The THP group found utility in this arena, although the formation of diastereomers could be particularly problematic in these chiral, polyhydroxylated systems. [9]This led to the development of other protecting groups tailored for these specific applications.

The Evolution and Legacy of the THP Group

While the THP group remains a valuable tool in the synthetic chemist's toolbox, its use has seen a relative decline with the advent of silyl ether protecting groups, such as the tert-butyldimethylsilyl (TBS) group, in the latter half of the 20th century. Silyl ethers offer the advantage of not introducing a new stereocenter and can be selectively removed under conditions that do not affect THP ethers, allowing for orthogonal protection strategies.

Despite this, the THP group continues to be employed, particularly in academic and industrial settings where its low cost and robust nature are advantageous. Furthermore, the fundamental principles of acetal-based protection, pioneered by the THP group, have inspired the development of a wide range of other acetal-type protecting groups with fine-tuned stabilities and cleavage conditions.

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol as a THP Ether

Materials:

-

Primary alcohol

-

2,3-Dihydropyran (DHP) (1.5 equivalents)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

-

Dissolve the primary alcohol in anhydrous dichloromethane.

-

Add pyridinium p-toluenesulfonate (PPTS) to the solution.

-

Add 2,3-dihydropyran (DHP) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Deprotection of a THP Ether

Materials:

-

THP-protected alcohol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the THP-protected alcohol in a mixture of tetrahydrofuran (THF) and water.

-

Add acetic acid to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Conclusion

The introduction of the tetrahydropyranyl protecting group was a seminal moment in the history of organic synthesis. It provided a robust and versatile solution to the persistent challenge of selective functional group manipulation, thereby enabling the synthesis of a vast array of complex molecules. While newer protecting groups have since been developed, the THP group remains a testament to the ingenuity of early synthetic chemists and a valuable tool in the modern laboratory. Its story is a compelling chapter in the ongoing narrative of how chemists learn to control the reactivity of molecules to build the architectures of nature and beyond.

References

-

Wikipedia. (2024). Dihydropyran. [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Google Patents. (n.d.).

-

ResearchGate. (2022). Stable vapor-phase conversion of tetrahydrofurfuryl alcohol into 3,4-2H-dihydropyran. [Link]

-

MDPI. (2021). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. [Link]

- Google Patents. (n.d.). A process for preparing dihydropyran and its use as protective agent.

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

NPTEL. (n.d.). A Study Guide In Organic Retrosynthesis: Problem Solving Approach. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

-

El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]

-

Wikipedia. (2024). Protecting group. [Link]

-

ResearchGate. (2022). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

-

PubMed. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

-

University of Bristol. (n.d.). Protecting Groups. [Link]

-

Wikipedia. (2024). Tetrahydropyran. [Link]

-

Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?[Link]

-

RSC Publishing. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Link]

-

YouTube. (2019, January 8). THP group for protecting alcohols. [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. total-synthesis.com [total-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-(Tetrahydro-2H-pyran-2-yl)ethanol in Organic Synthesis

Introduction: A Bifunctional Tool for Modern Synthesis

In the landscape of organic synthesis, precision and efficiency are paramount. The strategic use of bifunctional molecules—compounds bearing two distinct reactive sites—offers a streamlined approach to constructing complex molecular architectures. 2-(Tetrahydro-2H-pyran-2-yl)ethanol, also known as ethylene glycol mono(tetrahydropyranyl ether), stands out as a particularly versatile reagent in this class.[] Its structure elegantly combines a robust, acid-labile tetrahydropyranyl (THP) ether with a reactive primary alcohol. This duality allows for the sequential introduction of a hydroxyethyl moiety, making it an invaluable building block in multi-step syntheses, including the development of sophisticated therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).[]

This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a mono-protected ethylene glycol synthon. We will delve into the mechanistic underpinnings of its use, provide field-tested protocols for its application and subsequent deprotection, and offer insights into the practical considerations that ensure successful and reproducible outcomes.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective use. The table below summarizes the key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Clear, colorless oily liquid[] |

| Boiling Point | 95 °C at 22 mmHg[2] |

| Density | 1.077 g/mL at 20 °C[2] |

| Refractive Index | n20/D 1.457 (lit.) |

| Solubility | Soluble in acetone, chloroform (slightly), dichloromethane, and ethyl acetate (slightly).[] |

| CAS Number | 2162-31-4 |

Storage and Handling: Store in a cool, dry place, typically at 2-8°C, to ensure long-term stability.[] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

Core Application: A Versatile Hydroxyethylating Agent

The primary utility of this compound is as a synthon for the –CH₂CH₂OH group. The free primary alcohol can undergo a variety of transformations, such as etherification, esterification, or nucleophilic substitution, to tether the molecule to a substrate. The THP-protected hydroxyl group remains inert during these transformations, only to be revealed in a later step under acidic conditions.

Application in PROTAC Synthesis

A notable modern application of this reagent is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a flexible linker connecting them. This compound serves as a simple, hydrophilic polyethylene glycol (PEG)-based linker component, contributing to the overall solubility and conformational flexibility of the PROTAC.[]

The Tetrahydropyranyl (THP) Protecting Group: A Deeper Dive

The functionality of this compound is intrinsically linked to the properties of the THP protecting group. THP ethers are acetals formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4]

Key Characteristics of the THP Group:

-

Stability: THP ethers are exceptionally stable under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, strong bases, and acylating/alkylating reagents.[5]

-

Ease of Introduction and Removal: The group is easily introduced with an acid catalyst and removed via acidic hydrolysis, making it a convenient choice for many synthetic routes.[3][6]

-

Cost-Effectiveness: DHP, the precursor for THP protection, is an inexpensive and readily available reagent.[6]

-

Stereochemistry: A notable drawback is the introduction of a new stereocenter upon reaction with the alcohol, which can lead to a mixture of diastereomers if the substrate is already chiral.[5]

Mechanism of THP Ether Deprotection

The cleavage of a THP ether is the reverse of its formation and proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is typically performed in a protic solvent like water or an alcohol.

The reaction is initiated by protonation of the pyran oxygen, followed by cleavage to form the liberated alcohol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by the solvent (e.g., water or methanol) to yield a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.[3][4]

Common Deprotection Protocols

A variety of acidic conditions can be employed to remove the THP group. The choice of reagent depends on the sensitivity of other functional groups within the molecule. Milder conditions are often preferred to avoid unwanted side reactions.

| Reagent System | Solvent(s) | Temperature | Typical Time | Notes |

| Acetic Acid / H₂O / THF | THF / Water | Room Temp. - 45°C | 1 - 24 h | A very common, mild, and reliable method.[7][8] |

| p-Toluenesulfonic acid (TsOH) | Methanol, Ethanol | Room Temp. | 1 - 2 h | Highly effective but can be too harsh for sensitive substrates.[7] |